3-Amino-5-methylpyridine-2-carbonitrile

Description

BenchChem offers high-quality 3-Amino-5-methylpyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-methylpyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVNTMJPGTZBRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694118 |

Source

|

| Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001635-30-8 |

Source

|

| Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile

This technical guide provides a comprehensive overview of a key synthesis pathway for 3-Amino-5-methylpyridine-2-carbonitrile, a versatile reactant utilized in the preparation of novel chemokine receptor 9 (CCR9) antagonists for potential therapeutic use in inflammatory bowel disease.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Synthesis Pathway: Palladium-Catalyzed Cyanation

The primary synthesis route for 3-Amino-5-methylpyridine-2-carbonitrile involves a palladium-catalyzed cyanation reaction. This method starts from 2-chloro-5-methylpyridin-3-amine and utilizes zinc cyanide (Zn(CN)₂) as the cyanide source. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in an anhydrous N,N-dimethylformamide (DMF) solvent.

Caption: Palladium-catalyzed synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile from 2-chloro-5-methylpyridin-3-amine.[1]

| Parameter | Value | Molar Equivalent |

| Starting Material | 2-chloro-5-methylpyridin-3-amine | 1.0 eq. |

| Reagent | Zinc Cyanide (Zn(CN)₂) | 1.0 eq. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq. |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) | 15 mL |

| Reaction Temperature | 105 °C | - |

| Reaction Time | 20 hours | - |

| Final Product Yield | 65% | - |

| Melting Point of Product | 154 °C | - |

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of 3-Amino-5-methylpyridine-2-carbonitrile.[1]

1. Reaction Setup and Execution:

-

Under an argon atmosphere, dissolve 1.0 g (7 mmol, 1 eq.) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous N,N-dimethylformamide (DMF) within a 20 mL reaction vial.[1]

-

Add 821 mg (7 mmol, 1 eq.) of zinc cyanide (Zn(CN)₂) to the solution.[1]

-

Degas the reaction system for 10 minutes.[1]

-

Add 405 mg (0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the mixture.[1]

-

Heat the reaction mixture to 105 °C and maintain stirring at this temperature for 20 hours.[1]

Caption: Step-by-step experimental and purification workflow.

2. Product Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool.

-

Filter the mixture through diatomaceous earth to remove solid residues.[1]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

Purify the resulting crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v).[1]

-

This purification yields the target compound, 3-amino-2-cyano-5-methylpyridine, as a white solid.[1]

3. Characterization Data:

-

Yield: 65%[1]

-

Melting Point: 154 °C[1]

-

Infrared Spectrum (diamond ATR, cm⁻¹): ν: 3404, 2216, 1600, 1465, 1339, 1230, 858, 739.[1]

-

¹H NMR (400 MHz, CDCl₃): δ 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz, Harom), 7.93 (d, 1H, J = 2.4 Hz, Harom).[1]

-

¹³C NMR (101 MHz, CDCl₃): δ 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq).[1]

References

An In-depth Technical Guide to 3-Amino-5-methylpyridine-2-carbonitrile (CAS: 1001635-30-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-methylpyridine-2-carbonitrile (CAS No. 1001635-30-8), a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive synthesis protocol with characterization data, and discusses its significant application as a crucial intermediate in the development of chemokine receptor 9 (CCR9) antagonists for the potential treatment of inflammatory bowel disease (IBD). While direct biological activity data for the title compound is not extensively documented in public literature, its pivotal role in the synthesis of biologically active molecules is well-established. This guide also visualizes the synthetic workflow and the relevant biological signaling pathway to provide a clear and concise understanding for researchers in the field.

Chemical and Physical Properties

3-Amino-5-methylpyridine-2-carbonitrile is a pyridine derivative characterized by the presence of amino, methyl, and cyano functional groups. These features make it a versatile synthon for the construction of more complex molecular architectures. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1001635-30-8 | [1][2] |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| Appearance | White to brown crystalline solid | [1] |

| Melting Point | 154 °C | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis and Experimental Protocol

The synthesis of 3-Amino-5-methylpyridine-2-carbonitrile can be achieved through a palladium-catalyzed cyanation reaction. A detailed experimental protocol is provided below, based on established literature.[1]

Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile

Reactants:

-

2-Chloro-5-methylpyridin-3-amine

-

Zinc Cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Under an argon atmosphere, dissolve 1.0 g (7 mmol, 1 equivalent) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 20 mL reaction vial.

-

To this solution, add 821 mg (7 mmol, 1 equivalent) of zinc cyanide (Zn(CN)₂).

-

Degas the reaction mixture for 10 minutes.

-

Add 405 mg (0.35 mmol, 0.05 equivalents) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the mixture.

-

Heat the reaction mixture to 105 °C and stir at this temperature for 20 hours.

-

After the reaction is complete, filter the mixture through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v).

-

The final product, 3-amino-2-cyano-5-methylpyridine, is obtained as a white solid with a yield of 65%.[1]

Characterization Data

The structural identity and purity of the synthesized 3-Amino-5-methylpyridine-2-carbonitrile have been confirmed by various spectroscopic methods.[1]

| Spectroscopic Data | Values |

| Infrared (IR) ν (cm⁻¹) | 3404, 2216, 1600, 1465, 1339, 1230, 858, 739 |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz, Harom), 7.93 (d, 1H, J = 2.4 Hz, Harom) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq) |

Application in Drug Discovery: A Precursor to CCR9 Antagonists

The primary significance of 3-Amino-5-methylpyridine-2-carbonitrile in the field of drug development lies in its role as a key starting material for the synthesis of a new series of orally bioavailable chemokine receptor 9 (CCR9) antagonists.[1] These antagonists are being investigated for their therapeutic potential in treating inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.

The CCR9 Signaling Pathway in Inflammatory Bowel Disease

Chemokine receptor 9 (CCR9) is a G protein-coupled receptor that is predominantly expressed on T cells that home to the gut. Its specific ligand, chemokine (C-C motif) ligand 25 (CCL25), is expressed in the small intestine. The interaction between CCR9 and CCL25 plays a crucial role in the trafficking of T cells to the intestinal mucosa. In inflammatory bowel disease, this signaling pathway is believed to contribute to the chronic inflammation characteristic of the condition by recruiting inflammatory immune cells to the gut. Therefore, blocking the CCR9-CCL25 interaction with a CCR9 antagonist is a promising therapeutic strategy to reduce intestinal inflammation.

Caption: CCR9 signaling pathway and point of intervention by antagonists.

Synthetic Workflow and Logical Relationships

The utility of 3-Amino-5-methylpyridine-2-carbonitrile is best understood by visualizing its position within a synthetic workflow. The following diagram illustrates the synthesis of the core compound and its subsequent role as a building block for more complex molecules, such as CCR9 antagonists.

Caption: Synthetic workflow for 3-Amino-5-methylpyridine-2-carbonitrile.

Conclusion

3-Amino-5-methylpyridine-2-carbonitrile is a valuable and versatile intermediate in the synthesis of pharmacologically active compounds. While it may not possess significant intrinsic biological activity, its structural features are instrumental in the construction of potent and selective CCR9 antagonists. The detailed synthesis and characterization data provided herein offer a solid foundation for its preparation and use in research and development. The visualization of its role in the synthesis of potential IBD therapeutics and the underlying biological pathway highlights its importance to the drug discovery community. Further research into derivatives of this core structure may lead to the discovery of novel therapeutic agents for a range of diseases.

References

Spectroscopic Profile of 3-Amino-5-methylpyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-5-methylpyridine-2-carbonitrile (CAS No. 1001635-30-8). This document includes tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This information is intended to support research and development activities involving this compound, which serves as a versatile reactant in the synthesis of various heterocyclic compounds, including potential therapeutics. For instance, it is used in preparing orally bioavailable chemokine receptor 9 (CCR9) antagonists for treating inflammatory bowel disease[1].

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Amino-5-methylpyridine-2-carbonitrile.

Table 1: Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3404 | N-H stretching (amine) |

| 2216 | C≡N stretching (nitrile) |

| 1600 | C=C stretching (aromatic) |

| 1465 | C-H bending (methyl) |

| 1339 | C-N stretching |

| 1230 | C-H in-plane bending |

| 858 | C-H out-of-plane bending |

| 739 | C-H out-of-plane bending |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 2.34 | Singlet | 3H | CH₃ | - |

| 4.37 | Broad Singlet | 2H | NH₂ | - |

| 6.93 | Doublet | 1H | Aromatic CH | 2.4 |

| 7.93 | Doublet | 1H | Aromatic CH | 2.4 |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (101 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 28.7 | CH₃ |

| 114.9 | Aromatic CH |

| 116.3 | CN (nitrile) |

| 122.6 | Aromatic CH |

| 138.6 | Aromatic Cq |

| 142.2 | Aromatic CH |

| 146.3 | Aromatic Cq |

Table 4: Mass Spectrometry Data

While a specific experimental mass spectrum for 3-Amino-5-methylpyridine-2-carbonitrile was not found in the available literature, the molecular weight can be calculated from its chemical formula, C₇H₇N₃.

| Parameter | Value |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Exact Mass | 133.06400 Da |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 3-Amino-5-methylpyridine-2-carbonitrile.

Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile[1]

Under an argon atmosphere, 1.0 g (7 mmol, 1 equivalent) of 2-chloro-5-methylpyridin-3-amine is dissolved in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 20 mL reaction vessel. To this solution, 821 mg (7 mmol, 1 equivalent) of zinc cyanide (Zn(CN)₂) is added. The reaction system is degassed for 10 minutes, followed by the addition of 405 mg (0.35 mmol, 0.05 equivalents) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction mixture is then heated to 105 °C and stirred at this temperature for 20 hours.

Upon completion, the mixture is filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v) to yield the white solid target product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the diamond crystal, and the spectrum was recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the ¹H and ¹³C NMR spectra, the sample was dissolved in deuterated chloroform (CDCl₃). The spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (General Protocol)

A general procedure for obtaining the mass spectrum of a small organic molecule like 3-Amino-5-methylpyridine-2-carbonitrile using electrospray ionization (ESI) is as follows:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. The data is collected and processed to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile to its spectroscopic characterization.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Amino-5-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-5-methylpyridine-2-carbonitrile. This document outlines the structural elucidation of the compound through detailed NMR data, presents standardized experimental protocols for data acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and NMR Data

3-Amino-5-methylpyridine-2-carbonitrile is a substituted pyridine derivative with the molecular formula C₇H₇N₃. The structural assignment of the protons and carbons is crucial for its characterization and is elucidated using ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The following table summarizes the key quantitative data obtained for 3-Amino-5-methylpyridine-2-carbonitrile.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| CH₃ | 2.34 | Singlet (s) | - | 3H |

| NH₂ | 4.37 | Broad Singlet (br s) | - | 2H |

| H-4 | 6.93 | Doublet (d) | 2.4 | 1H |

| H-6 | 7.93 | Doublet (d) | 2.4 | 1H |

Table 1: ¹H NMR Data for 3-Amino-5-methylpyridine-2-carbonitrile (400 MHz, CDCl₃)[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The data for 3-Amino-5-methylpyridine-2-carbonitrile is presented below.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| CH₃ | 28.7 |

| C-4 | 114.9 |

| CN | 116.3 |

| C-6 | 122.6 |

| C-5 | 138.6 |

| C-2 | 142.2 |

| C-3 | 146.3 |

Table 2: ¹³C NMR Data for 3-Amino-5-methylpyridine-2-carbonitrile (101 MHz, CDCl₃)[1]

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.[1] Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration : Dissolve approximately 5-10 mg of 3-Amino-5-methylpyridine-2-carbonitrile in 0.5-0.7 mL of CDCl₃. The concentration may be adjusted to optimize signal-to-noise ratio and prevent solubility issues.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

-

Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube to ensure sample homogeneity and prevent magnetic field shimming problems.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans (NS) : 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (D1) : A delay of 1-2 seconds is recommended to allow for full relaxation of the protons.

-

Acquisition Time (AQ) : Typically set to 3-4 seconds to ensure good resolution.

-

Spectral Width (SW) : A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition Parameters:

-

Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1) : A delay of 2 seconds is a good starting point.

-

Acquisition Time (AQ) : Typically around 1-2 seconds.

-

Spectral Width (SW) : A spectral width of 200-250 ppm is standard for ¹³C NMR.

Data Processing and Visualization

Accurate data processing is critical for the correct interpretation of NMR spectra.

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing : The spectrum must be correctly phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction : A flat baseline is essential for accurate integration of the signals.

-

Referencing : The spectrum should be referenced to the TMS signal at 0 ppm or the residual solvent peak. For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm.

Molecular Structure with Atom Numbering

The following diagram illustrates the structure of 3-Amino-5-methylpyridine-2-carbonitrile with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 3-Amino-5-methylpyridine-2-carbonitrile with atom numbering.

NMR Analysis Workflow

The logical flow from sample preparation to structural elucidation is a critical process in chemical analysis. The diagram below outlines the key stages in the NMR analysis of a chemical compound.

Caption: A generalized workflow for NMR analysis.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Amino-5-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) analysis of 3-Amino-5-methylpyridine-2-carbonitrile. This document outlines the characteristic spectral data, detailed experimental protocols, and expected fragmentation patterns to aid in the identification and characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of 3-Amino-5-methylpyridine-2-carbonitrile reveals key vibrational frequencies corresponding to its distinct structural features.

FT-IR Spectral Data

The FT-IR spectrum of 3-Amino-5-methylpyridine-2-carbonitrile is characterized by several key absorption bands. The data presented below is a summary of the observed vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3404 | Strong, Broad | N-H stretching vibrations of the primary amine (NH₂) |

| 2216 | Strong, Sharp | C≡N stretching vibration of the nitrile group |

| 1600 | Medium | C=C and C=N stretching vibrations of the pyridine ring |

| 1465 | Medium | CH₃ asymmetric bending and CH₂ scissoring |

| 1339 | Medium | C-N stretching vibration of the aromatic amine |

| 1230 | Medium | In-plane C-H bending of the pyridine ring |

| 858 | Medium | Out-of-plane C-H bending of the pyridine ring |

| 739 | Medium | Ring bending of the pyridine skeleton |

Experimental Protocol: FT-IR Analysis

The following protocol outlines the general procedure for obtaining an FT-IR spectrum of a solid sample like 3-Amino-5-methylpyridine-2-carbonitrile using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

-

FT-IR Spectrometer equipped with a Diamond ATR accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Preparation: Place a small amount of the solid 3-Amino-5-methylpyridine-2-carbonitrile sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

FT-IR Experimental Workflow

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Predicted Mass Spectrum of 3-Amino-5-methylpyridine-2-carbonitrile

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Structure of Fragment |

| 133 | [M]⁺ | [C₇H₇N₃]⁺ |

| 106 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |

| 105 | [M - H - HCN]⁺ or [M - NH₂ - H]⁺ | Loss of a hydrogen radical and hydrogen cyanide, or loss of an amino radical and a hydrogen radical |

| 79 | [C₅H₅N]⁺ | Pyridine ring fragment |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment with loss of a hydrogen |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the analysis of a solid, volatile organic compound like 3-Amino-5-methylpyridine-2-carbonitrile using a direct insertion probe.

Instrumentation:

-

Mass Spectrometer with an Electron Ionization source.

-

Direct Insertion Probe.

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed in a capillary tube.

-

Introduction: The capillary tube is inserted into the direct insertion probe, which is then introduced into the high-vacuum source of the mass spectrometer.

-

Vaporization: The probe is gradually heated to volatilize the sample into the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrometry Experimental Workflow

This guide provides foundational data and methodologies for the FT-IR and mass spectrometric analysis of 3-Amino-5-methylpyridine-2-carbonitrile. Researchers can utilize this information for the unambiguous identification and further investigation of this compound in various scientific and developmental applications.

References

Physical and chemical properties of 3-Amino-5-methylpyridine-2-carbonitrile

An In-Depth Technical Guide to 3-Amino-5-methylpyridine-2-carbonitrile for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-5-methylpyridine-2-carbonitrile, a key heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes its core physical and chemical properties, spectral characterization, synthesis protocols, and critical safety information. The insights herein are grounded in established experimental data to facilitate its effective application in research and development, particularly within the pharmaceutical industry.

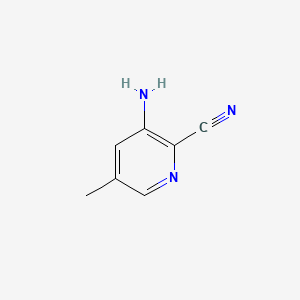

Molecular Identity and Structural Elucidation

3-Amino-5-methylpyridine-2-carbonitrile is a substituted pyridine derivative. Its structure incorporates three key functional groups—an amino group (-NH₂), a methyl group (-CH₃), and a nitrile group (-C≡N)—attached to a central pyridine ring. This unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitrile, pyridine nitrogen) groups dictates its chemical reactivity and utility as a versatile synthetic intermediate.

Key Identifiers:

-

Chemical Name: 3-Amino-5-methylpyridine-2-carbonitrile

-

Molecular Formula: C₇H₇N₃[3]

-

Molecular Weight: 133.15 g/mol [3]

Caption: Palladium-catalyzed synthesis workflow.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

[1]1. Vessel Preparation: A 20 mL reaction vial is charged with 1.0 g (7 mmol, 1.0 eq.) of 2-chloro-5-methylpyridin-3-amine. 2. Solvent and Reagent Addition: 15 mL of anhydrous N,N-dimethylformamide (DMF) is added, followed by 821 mg (7 mmol, 1.0 eq.) of zinc cyanide (Zn(CN)₂). 3. Inerting: The reaction system is degassed and placed under an argon atmosphere for 10 minutes to remove oxygen, which can deactivate the palladium catalyst. 4. Catalyst Addition: 405 mg (0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is added to the mixture. 5. Reaction: The reaction mixture is heated to 105°C and stirred at this temperature for 20 hours. 6. Work-up: Upon completion, the mixture is cooled and filtered through diatomaceous earth to remove the catalyst and inorganic salts. The filtrate is concentrated under reduced pressure. 7. Purification: The crude product is purified by silica gel column chromatography using a 2:8 (v/v) mixture of ethyl acetate and petroleum ether as the eluent. 8. Product Isolation: The purified fractions are combined and concentrated to afford the target compound as a white solid in a 65% yield. [1]

Applications in Drug Discovery and Medicinal Chemistry

3-Amino-5-methylpyridine-2-carbonitrile is a valuable building block in medicinal chemistry due to its inherent structural features. The amino group serves as a key handle for amide bond formation or as a nucleophile, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple avenues for molecular elaboration.

A significant application is its use as a reactant in the preparation of antagonists for the C-C chemokine receptor 9 (CCR9). [1]CCR9 is implicated in inflammatory bowel disease (IBD), making its antagonists a promising therapeutic target.

Caption: Role as a precursor in drug development.

The compound's pyridine core is a common scaffold in many biologically active molecules, and the specific substitution pattern allows for the synthesis of complex, three-dimensional structures with potential therapeutic value. [6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety. The compound is associated with several hazard classifications.

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Source: [4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. [7]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [8]* Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. [8]* Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator. [7]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]Recommended storage temperature is between 2-8°C. [4]Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. [7]* Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. [7]* Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [7]* Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. [7]

References

- 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 - ChemicalBook. (2025).

- 3-Amino-5-methyl-2-pyridinecarbonitrile, 99%. (n.d.). Aspira Chemical.

- 1001635-30-8|3-Amino-5-methylpyridine-2-carbonitrile|BLD Pharm. (n.d.). BLD Pharm.

- 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928. (n.d.). PubChem.

- 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894. (n.d.). PubChem.

- SAFETY D

- SAFETY D

- SAFETY D

- 3-AMINO-5-METHYLPYRIDINE-2-CARBONITRILE | 1001635-30-8. (n.d.). INDOFINE Chemical Company.

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.).

- 252056-70-5(5-Amino-3-methylpyridine-2-carbonitrile) Product Description. (n.d.). ChemicalBook.

- The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (n.d.). BOC Sciences.

- Methyl 5-amino-3-methylpicolinate synthesis p

- CAS NO. 1001635-30-8 | 3-Amino-5-methylpyridine-2-carbonitrile. (n.d.). Arctom Scientific.

- 3-Amino-5-methylpyridine-2-carbonitrile. (n.d.). Frontier Specialty Chemicals.

Sources

- 1. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 2. 1001635-30-8 | 3-Amino-5-methyl-2-pyridinecarbonitrile, 99% [aspirasci.com]

- 3. 3-AMINO-5-METHYLPYRIDINE-2-CARBONITRILE | 1001635-30-8 | INDOFINE Chemical Company [indofinechemical.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 3-Amino-5-methylpyridine-2-carbonitrile | [frontierspecialtychemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

3-Amino-5-methylpyridine-2-carbonitrile molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Amino-5-methylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. It details the molecule's structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Molecular Structure and Formula

3-Amino-5-methylpyridine-2-carbonitrile, with the CAS Number 1001635-30-8 , is a substituted pyridine derivative.[1][2][3][4][5] Its structure incorporates an amino group at position 3, a methyl group at position 5, and a nitrile group at position 2 of the pyridine ring. This arrangement of functional groups makes it a versatile building block in organic synthesis.

The molecular formula has been determined to be C₇H₇N₃ , with a corresponding molecular weight of approximately 133.15 g/mol .[2][4][6]

Figure 1: Logical diagram of 3-Amino-5-methylpyridine-2-carbonitrile structure.

Physicochemical Properties

The compound is typically supplied as a solid, with its appearance varying from a white solid to brown crystals, likely depending on the purity.[1][3] Key physical and chemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 1001635-30-8 | [1][2][3] |

| Molecular Formula | C₇H₇N₃ | [2][4] |

| Molecular Weight | 133.15 g/mol | [2][4] |

| Appearance | White solid / Brown crystalline solid | [1][3] |

| Melting Point | 154 °C | [3] |

| Purity | 97-99% | [1][2] |

| Storage | Keep in a dark, cool, dry, and sealed container (2-8°C) | [2][4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic data are critical for confirming the identity and purity of the synthesized compound. The following table summarizes the reported nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

| Spectroscopy Type | Parameters & Peaks | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ: 7.93 (d, 1H, J = 2.4 Hz, H-arom), 6.93 (d, 1H, J = 2.4 Hz, H-arom), 4.37 (br s, 2H, NH₂), 2.34 (s, 3H, CH₃) | [3] |

| ¹³C NMR | (101 MHz, CDCl₃) δ: 146.3 (Cq), 142.2 (CH), 138.6 (Cq), 122.6 (CH), 116.3 (CN), 114.9 (CH), 28.7 (CH₃) | [3] |

| Infrared (IR) | (Diamond ATR, cm⁻¹) ν: 3404 (N-H stretch), 2216 (C≡N stretch), 1600, 1465, 1339, 1230, 858, 739 | [3] |

Experimental Protocols

A documented method for synthesizing 3-Amino-5-methylpyridine-2-carbonitrile involves a palladium-catalyzed cyanation reaction starting from 2-chloro-5-methylpyridin-3-amine.[3]

Reactants and Reagents:

-

2-chloro-5-methylpyridin-3-amine (1.0 g, 7 mmol, 1 eq.)

-

Zinc Cyanide (Zn(CN)₂) (821 mg, 7 mmol, 1 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (405 mg, 0.35 mmol, 0.05 eq.)

-

Anhydrous N,N-dimethylformamide (DMF) (15 mL)

-

Eluent for Chromatography: Ethyl acetate/petroleum ether (2:8 v/v)

Methodology:

-

Under an argon atmosphere, dissolve 1.0 g of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous DMF in a 20 mL reaction vial.

-

Add 821 mg of zinc cyanide to the solution.

-

Degas the reaction system for 10 minutes.

-

Add 405 mg of the palladium catalyst, Pd(PPh₃)₄.

-

Heat the reaction mixture to 105 °C and maintain stirring at this temperature for 20 hours.

-

Upon completion, cool the mixture and filter it through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with an eluent mixture of ethyl acetate/petroleum ether (2/8, v/v).

-

The process yields the target compound as a white solid with a reported yield of 65%.[3]

Figure 2: Workflow for the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile.

Applications in Drug Development

3-Amino-5-methylpyridine-2-carbonitrile serves as a key reactant in the synthesis of advanced pharmaceutical intermediates. Notably, it has been utilized in the preparation of a new series of orally bioavailable chemokine receptor 9 (CCR9) antagonists.[3] These antagonists have potential therapeutic applications for treating inflammatory bowel disease (IBD).[3]

References

- 1. 1001635-30-8 | 3-Amino-5-methyl-2-pyridinecarbonitrile, 99% [aspirasci.com]

- 2. 3-AMINO-5-METHYLPYRIDINE-2-CARBONITRILE | 1001635-30-8 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 4. 1001635-30-8|3-Amino-5-methylpyridine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 3-Pyridinecarbonitrile, 6-amino-5-methyl- | CymitQuimica [cymitquimica.com]

Retrosynthetic Analysis of 3-Amino-5-methylpyridine-2-carbonitrile: A Technical Guide

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a prevalent motif in numerous biologically active compounds, serving as a versatile intermediate for the synthesis of more complex molecular architectures.[1][2] Notably, it is a crucial reactant in the preparation of novel chemokine receptor 9 (CCR9) antagonists, which are under investigation for the treatment of inflammatory bowel disease.[3] This guide provides an in-depth retrosynthetic analysis of 3-Amino-5-methylpyridine-2-carbonitrile, exploring logical bond disconnections and proposing viable forward synthetic strategies rooted in established chemical principles.

Pillar 1: Retrosynthetic Strategy & Disconnection Analysis

Retrosynthesis, the art of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for designing a synthetic plan. For 3-Amino-5-methylpyridine-2-carbonitrile, several disconnection strategies can be envisioned, primarily focusing on the formation of the pyridine ring and the introduction of its substituents.

Disconnection Approach 1: C-CN Bond Cleavage

A straightforward retrosynthetic disconnection involves the C2-CN bond, suggesting a late-stage cyanation of an aminopyridine precursor. This approach is synthetically attractive due to the prevalence of methods for introducing the nitrile functionality.

Caption: Pyridine ring disconnection via cyclization.

This disconnection suggests a multi-component reaction involving a compound with an active methylene group (like malononitrile), an α,β-unsaturated aldehyde or ketone, and an ammonia source. This is reminiscent of classical pyridine syntheses like the Hantzsch synthesis, although modifications would be necessary to achieve the desired substitution pattern. [2]

Disconnection Approach 3: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

Another powerful strategy for forming the pyridine ring is through an intramolecular cyclization. By disconnecting the N1-C6 and C5-C4 bonds, we can envision a precursor that undergoes cyclization to form the desired heterocycle. The Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles, is a prime candidate for this approach. [4][5]

Caption: Forward synthesis via palladium-catalyzed cyanation.

Experimental Protocol: Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile

[3]* Materials:

- 2-Chloro-5-methylpyridin-3-amine

- Zinc cyanide (Zn(CN)₂)

- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

- Anhydrous N,N-Dimethylformamide (DMF)

- Argon (or other inert gas)

- Ethyl acetate

- Petroleum ether

- Silica gel for column chromatography

-

Procedure:

-

To a 20 mL reaction vial, add 2-chloro-5-methylpyridin-3-amine (1.0 g, 7 mmol, 1 eq.).

-

Add anhydrous DMF (15 mL) to dissolve the starting material under an argon atmosphere.

-

Add zinc cyanide (821 mg, 7 mmol, 1 equiv).

-

Degas the reaction mixture for 10 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (405 mg, 0.35 mmol, 0.05 eq.).

-

Heat the reaction mixture to 105 °C and stir at this temperature for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v).

-

The final product is a white solid.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 65% | |

| Melting Point | 154 °C | |

| ¹H NMR (400 MHz, CDCl₃) | δ: 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz, Harom), 7.93 (d, 1H, J = 2.4 Hz, Harom) | |

| ¹³C NMR (101 MHz, CDCl₃) | δ: 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq) |

Pillar 3: Mechanistic Insights & Alternative Routes

The palladium-catalyzed cyanation proceeds via a standard catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Cl bond, followed by transmetalation with the zinc cyanide and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

While the cyanation route is efficient, exploring alternative strategies based on ring construction offers valuable insights for analog synthesis.

Alternative Route: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an elegant approach to constructing the aminopyridine ring from an acyclic dinitrile. T[4][5][6]he key would be the synthesis of a suitable dinitrile precursor.

Caption: Generalized Thorpe-Ziegler cyclization pathway.

This approach, while conceptually powerful, may require more extensive synthetic efforts to prepare the necessary dinitrile precursor compared to the more linear cyanation strategy. However, it offers a high degree of flexibility for introducing various substituents on the pyridine ring by modifying the starting dinitrile.

Conclusion

The retrosynthetic analysis of 3-Amino-5-methylpyridine-2-carbonitrile reveals multiple viable synthetic pathways. The palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine stands out as a direct and well-documented method for its preparation. Alternative strategies, such as those involving pyridine ring construction via condensation or intramolecular cyclization, offer valuable alternatives for the synthesis of analogs and underscore the versatility of modern synthetic organic chemistry. The choice of a particular route will ultimately depend on factors such as the availability of starting materials, desired scale of the synthesis, and the need for structural diversity in the final products.

References

-

Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health (NIH). Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

-

De novo Synthesis of Substituted Pyridines. ResearchGate. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

-

Thorpe reaction. Wikipedia. Available at: [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]

-

Thorpe–Ziegler reaction | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

The Advent of a Key Building Block: A Technical Guide to 3-Amino-5-methylpyridine-2-carbonitrile

For Immediate Release

This technical guide provides an in-depth overview of the discovery and first recorded synthesis of 3-Amino-5-methylpyridine-2-carbonitrile, a pivotal intermediate in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's synthesis, chemical properties, and its significant role as a precursor in the creation of chemokine receptor 9 (CCR9) antagonists for the treatment of inflammatory bowel disease.

Introduction: Discovery in the Context of Therapeutic Innovation

The discovery of 3-Amino-5-methylpyridine-2-carbonitrile (CAS Number: 1001635-30-8) is intrinsically linked to the quest for effective treatments for inflammatory bowel disease (IBD). This compound emerged as a crucial building block in the synthesis of a new series of orally bioavailable chemokine receptor 9 (CCR9) antagonists[][2]. The CCR9 receptor plays a key role in the migration of immune cells to the intestine, a process central to the inflammatory cascade in IBD[3][4]. Consequently, the development of antagonists for this receptor represents a targeted therapeutic strategy. 3-Amino-5-methylpyridine-2-carbonitrile provided a versatile scaffold for medicinal chemists to elaborate upon, leading to the generation of potent and selective CCR9 inhibitors.

First Synthesis and Characterization

The first detailed public record of the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile involves a palladium-catalyzed cyanation reaction. This method has become a standard for the preparation of this valuable intermediate.

Experimental Protocol: Palladium-Catalyzed Cyanation

The synthesis of 3-Amino-5-methylpyridine-2-carbonitrile is achieved by the reaction of 2-chloro-5-methylpyridin-3-amine with zinc cyanide in the presence of a palladium catalyst.

Reaction Scheme:

Caption: Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Role |

| 2-chloro-5-methylpyridin-3-amine | C₆H₇ClN₂ | 142.59 | 7.0 | Starting Material |

| Zinc Cyanide | Zn(CN)₂ | 117.44 | 7.0 | Cyanide Source |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.35 | Catalyst |

| Anhydrous N,N-dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | Solvent |

| Argon | Ar | 39.95 | - | Inert Gas |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Eluent |

| Petroleum Ether | - | - | - | Eluent |

| Silica Gel | SiO₂ | 60.08 | - | Stationary Phase |

| Diatomaceous Earth | - | - | - | Filtration Aid |

Procedure:

-

Under an argon atmosphere, 1.0 g (7 mmol) of 2-chloro-5-methylpyridin-3-amine is dissolved in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 20 mL reaction vessel.

-

To this solution, 821 mg (7 mmol) of zinc cyanide (Zn(CN)₂) is added.

-

The reaction system is degassed for 10 minutes.

-

Following degassing, 405 mg (0.35 mmol) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is added.

-

The reaction mixture is heated to 105 °C and stirred at this temperature for 20 hours.

-

Upon completion, the mixture is filtered through diatomaceous earth.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2/8, v/v).

-

The final product, 3-amino-2-cyano-5-methylpyridine, is obtained as a white solid with a 65% yield.

Physicochemical and Spectroscopic Data

The synthesized compound is characterized by the following physicochemical and spectroscopic data:

| Property | Value |

| Molecular Formula | C₇H₇N₃[5] |

| Molecular Weight | 133.15 g/mol [5] |

| Appearance | White solid / Brown crystalline solid[6] |

| Melting Point | 154 °C |

| Purity | 97% - 99%[5][6] |

| Infrared (IR) Spectrum (cm⁻¹) | 3404, 2216, 1600, 1465, 1339, 1230, 858, 739 |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz, Harom), 7.93 (d, 1H, J = 2.4 Hz, Harom) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq) |

Role in Drug Development: The CCR9 Signaling Pathway

3-Amino-5-methylpyridine-2-carbonitrile's significance stems from its use in synthesizing CCR9 antagonists. The CCR9 receptor, upon binding its ligand CCL25, activates intracellular signaling pathways that promote the migration and survival of immune cells. In inflammatory bowel disease, this process is dysregulated, leading to chronic inflammation of the gut. By blocking this interaction, CCR9 antagonists aim to mitigate the inflammatory response.

Caption: The CCR9 signaling pathway in immune cell trafficking.

Conclusion

3-Amino-5-methylpyridine-2-carbonitrile stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. While its discovery was not a singular event, its emergence as a key intermediate for CCR9 antagonists has solidified its importance in the development of targeted therapies for inflammatory bowel disease. The robust and well-characterized synthesis of this compound allows for its widespread use in medicinal chemistry campaigns, facilitating the exploration of new chemical space and the optimization of lead compounds. This technical guide provides a foundational understanding of this critical molecule for researchers dedicated to advancing therapeutic innovation.

References

- 2. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]

- 5. 3-AMINO-5-METHYLPYRIDINE-2-CARBONITRILE | 1001635-30-8 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 1001635-30-8 | 3-Amino-5-methyl-2-pyridinecarbonitrile, 99% [aspirasci.com]

Starting Materials for the Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Amino-5-methylpyridine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a research and development setting.

Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a crucial building block in medicinal chemistry. Its synthesis is a multi-step process that requires careful selection of starting materials and optimization of reaction conditions. This guide outlines two principal pathways for its preparation, commencing from readily available precursors. Both routes converge on the key intermediate, 2-chloro-5-methylpyridin-3-amine, which is subsequently cyanated to yield the final product.

Pathway 1: Synthesis via Nitration of 2-Amino-5-methylpyridine

This pathway begins with the nitration of 2-amino-5-methylpyridine, followed by a Sandmeyer reaction to introduce the chloro substituent, and subsequent reduction of the nitro group to yield the key amino-chloro intermediate.

Overall Synthetic Scheme (Pathway 1)

Caption: Synthetic route starting from 2-Amino-5-methylpyridine.

Step 1.1: Nitration of 2-Amino-5-methylpyridine

The nitration of 2-amino-5-methylpyridine introduces a nitro group at the 3-position of the pyridine ring.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylpyridine | [1] |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid | [1] |

| Temperature | 0°C to 50°C | [1] |

| Reaction Time | Not specified | [1] |

| Yield | 35% (for 2-amino-3-methyl-5-nitropyridine) | [1] |

Experimental Protocol:

-

Dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C.[1]

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 20°C.[1]

-

Allow the reaction mixture to warm to 20°C and then heat to 35-40°C.[1]

-

After the reaction is complete, cool the mixture and neutralize with concentrated aqueous ammonia to precipitate the product.[1]

-

Filter the precipitate, wash with water, and recrystallize to obtain 2-amino-5-methyl-3-nitropyridine.[1]

Step 1.2: Sandmeyer Reaction of 2-Amino-5-methyl-3-nitropyridine

The amino group at the 2-position is replaced with a chlorine atom via a Sandmeyer reaction.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methyl-3-nitropyridine | [2] |

| Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | [2][3] |

| Temperature | 0°C to 25°C | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | 10-69% (for similar substrates) | [2] |

Experimental Protocol:

-

Suspend 2-amino-5-methyl-3-nitropyridine (1.0 eq) in aqueous hydrochloric acid and cool to 0°C.[4]

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0°C, to form the diazonium salt.[4]

-

Add a solution of copper(I) chloride (1.3 eq) in hydrochloric acid to the diazonium salt solution at 25°C.[4]

-

Stir the reaction mixture for 3 hours.[4]

-

Extract the product, 2-chloro-5-methyl-3-nitropyridine, with an organic solvent.

Step 1.3: Reduction of 2-Chloro-5-methyl-3-nitropyridine

The nitro group is reduced to an amino group to yield the key intermediate, 2-chloro-5-methylpyridin-3-amine.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-methyl-3-nitropyridine | [5][6] |

| Reagents | Sodium Dithionite or Catalytic Hydrogenation (H₂/Pd-C) | [5][6] |

| Temperature | Room Temperature to 120°C (for Sodium Dithionite) | [5] |

| Reaction Time | 4-12 hours (for Catalytic Hydrogenation) | [7] |

| Yield | High (specifics vary) | [5][7] |

Experimental Protocol (using Sodium Dithionite):

-

Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent system (e.g., DMF/water).[5]

-

Slowly add an aqueous solution of sodium dithionite with vigorous stirring.[5]

-

Heat the reaction mixture if necessary and monitor by TLC until completion.[5]

-

Upon completion, cool the mixture, pour it into water, and extract the product, 2-chloro-5-methylpyridin-3-amine, with an organic solvent.[5]

Pathway 2: Synthesis via 2-Hydroxy-5-methyl-3-nitropyridine

This alternative pathway involves the formation of a hydroxy-nitro intermediate, which is then chlorinated and reduced.

Overall Synthetic Scheme (Pathway 2)

Caption: Synthetic route via a 2-hydroxy intermediate.

Step 2.1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

Nitration of 2-amino-5-methylpyridine under specific conditions can lead to the formation of 2-hydroxy-5-methyl-3-nitropyridine.[8]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylpyridine | [8] |

| Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid | [8] |

| Temperature | 130°C | [8] |

| Reaction Time | Not specified | [8] |

| Yield | Not specified | [8] |

Experimental Protocol:

-

Dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[8]

-

Progressively add a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid, maintaining the temperature at 130°C.[8]

-

Pour the resulting solution onto 300 g of ice and adjust the pH to 3-4 with aqueous ammonia.[8]

-

Collect the precipitate by filtration, wash with water, and recrystallize from hot water to obtain 2-hydroxy-5-methyl-3-nitropyridine.[8]

Step 2.2: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine

The hydroxyl group is replaced by a chlorine atom using a chlorinating agent.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-5-methyl-3-nitropyridine | [9] |

| Reagents | Thionyl Chloride / N,N-dimethylformamide | [9] |

| Temperature | 110°C | [9] |

| Reaction Time | 3 hours | [9] |

| Yield | High (specifics vary) | [9] |

Experimental Protocol:

-

Heat a mixture of 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq), thionyl chloride, and a catalytic amount of N,N-dimethylformamide at 110°C for 3 hours.[9]

-

After the reaction, remove the excess thionyl chloride under reduced pressure.

-

Reduce the resulting 2-chloro-5-methyl-3-nitropyridine to 2-chloro-5-methylpyridin-3-amine as described in Step 1.3.

Final Step: Cyanation of 2-Chloro-5-methylpyridin-3-amine

Both pathways converge to produce 2-chloro-5-methylpyridin-3-amine, which is then converted to the final product, 3-Amino-5-methylpyridine-2-carbonitrile, through a palladium-catalyzed cyanation reaction.

Overall Synthetic Scheme (Final Step)

Caption: Final cyanation step to the target molecule.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-methylpyridin-3-amine | [10][11] |

| Reagents | Zinc Cyanide (Zn(CN)₂), Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf) | [11][12] |

| Temperature | 120-185°C | [10][12] |

| Reaction Time | 6-24 hours | [7][10] |

| Yield | 78% (for a similar substrate) | [10] |

Experimental Protocol:

-

In an inert atmosphere, combine 2-chloro-5-methylpyridin-3-amine (1.0 eq), zinc cyanide (0.5-1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., dppf) in an anhydrous solvent (e.g., DMF or NMP).[7][10]

-

Heat the reaction mixture to the specified temperature and stir for the required duration.[7][10]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-Amino-5-methylpyridine-2-carbonitrile.

Conclusion

The synthesis of 3-Amino-5-methylpyridine-2-carbonitrile can be achieved through multiple synthetic routes, with the choice of pathway often depending on the availability and cost of starting materials, as well as considerations for process safety and scalability. The data and protocols presented in this guide offer a solid foundation for the development and optimization of a robust synthetic process for this valuable pharmaceutical intermediate. Researchers are encouraged to adapt and refine these methodologies to suit their specific laboratory or manufacturing requirements.

References

- 1. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [guidechem.com]

- 10. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-5-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Amino-5-methylpyridine-2-carbonitrile (CAS No. 1001635-30-8), a key intermediate in pharmaceutical and chemical research. The guide details commercially available suppliers, purity levels, a representative synthesis protocol, and its application in medicinal chemistry.

Chemical Properties and Identifiers

-

Molecular Formula: C₇H₇N₃[1]

-

Molecular Weight: 133.15 g/mol [1]

-

Appearance: Typically a white solid or brown crystalline material.[2][3]

Commercial Suppliers and Purity

3-Amino-5-methylpyridine-2-carbonitrile is available from various chemical suppliers with purity levels generally suitable for research and development purposes. The table below summarizes information from a selection of suppliers.

| Supplier | Purity | Notes |

| Shaanxi Dideu Medichem Co. Ltd. | ≥ 99.0% | Minimum purity specified.[2] |

| Aspira Chemical | 99% | |

| INDOFINE Chemical Company, Inc. | 97% | Catalog No: 08-4147.[1] |

| Henan Fengda Chemical Co., Ltd. | 98% | |

| Shaanxi Dideu New Materials Co. Ltd. | ≥ 98.0% | Minimum purity specified.[2] |

| BOC Sciences | ≥ 95% (HPLC) | Minimum purity specified by HPLC.[] |

This list is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change.

Synthesis and Purification Protocol

A common synthetic route to 3-Amino-5-methylpyridine-2-carbonitrile involves a palladium-catalyzed cyanation reaction. The following protocol is a representative example.

Reaction: Palladium-catalyzed cyanation of 2-chloro-5-methylpyridin-3-amine.

Materials:

-

2-chloro-5-methylpyridin-3-amine (1.0 eq)

-

Zinc cyanide (Zn(CN)₂) (1.0 eq)[2]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)[2]

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Under an inert argon atmosphere, dissolve 2-chloro-5-methylpyridin-3-amine in anhydrous DMF in a suitable reaction vessel.[2]

-

Add zinc cyanide to the solution.[2]

-

Degas the reaction mixture for approximately 10 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the mixture.[2]

-

Heat the reaction mixture to 105 °C and maintain stirring at this temperature for 20 hours.[2]

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature.

Purification:

-

The crude product is purified using silica gel column chromatography.[2]

-

An eluent system of ethyl acetate/petroleum ether (2/8, v/v) is used to isolate the final product.[2]

-

The purified product is obtained as a white solid with a yield of approximately 65%.[2]

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H), 7.93 (d, 1H).[2]

-

¹³C NMR (101 MHz, CDCl₃): δ 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq).[2]

The workflow for this synthesis and purification process is illustrated in the diagram below.

Caption: Workflow for the synthesis and purification of 3-Amino-5-methylpyridine-2-carbonitrile.

Applications in Drug Development

3-Amino-5-methylpyridine-2-carbonitrile serves as a versatile reactant in the synthesis of various biologically active molecules. One notable application is in the preparation of a new series of orally bioavailable chemokine receptor 9 (CCR9) antagonists.[2] These antagonists have potential therapeutic use in the treatment of inflammatory bowel disease (IBD).[2]

The general logical relationship for the role of this compound as a building block in drug discovery is outlined below.

Caption: Logical flow from a starting material to a potential drug candidate.

This guide provides essential technical information for researchers and professionals working with 3-Amino-5-methylpyridine-2-carbonitrile. For safety and handling information, please refer to the Material Safety Data Sheet (MSDS) provided by your supplier.

References

Navigating the Solubility Landscape of 3-Amino-5-methylpyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 3-Amino-5-methylpyridine-2-carbonitrile, solubility data is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization reactions to ensure optimal reaction kinetics and yield.

-

Purification: Developing effective crystallization and precipitation methods for isolating the compound in high purity.

-

Drug Discovery and Development: Preparing stock solutions for biological assays and understanding its potential for formulation into drug delivery systems. Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability.

-

Analytical Chemistry: Choosing suitable mobile phases for chromatographic analysis and preparing standards for quantification.

Given the absence of publicly available quantitative solubility data for 3-Amino-5-methylpyridine-2-carbonitrile, this guide provides detailed protocols for its experimental determination.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of 3-Amino-5-methylpyridine-2-carbonitrile can be made. The molecule possesses both polar (amino group, nitrile group, and the pyridine nitrogen) and non-polar (methyl group and the aromatic ring) features. This amphiphilic nature suggests that it is likely to exhibit some degree of solubility in a range of solvents.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The amino group and the pyridine nitrogen can act as hydrogen bond acceptors, and the amino group can also act as a hydrogen bond donor. This suggests potential solubility in protic solvents. However, the overall aromatic character may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): The polar functionalities should allow for favorable dipole-dipole interactions with these solvents, suggesting good solubility.

-

Non-Polar Solvents (e.g., hexane, toluene): The presence of the pyridine ring and methyl group may allow for some solubility, but it is expected to be lower than in polar solvents.

These predictions, however, are no substitute for empirical data. The following sections detail the methodologies to obtain precise, quantitative solubility measurements.

Experimental Determination of Solubility

The following are standard and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Amino-5-methylpyridine-2-carbonitrile to a known volume or mass of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker, magnetic stirrer, or rotator. The time to reach equilibrium can vary and may take several hours to days. 24 to 48 hours is a common equilibration time.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Record the mass of the container with the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of the solute, or using a rotary evaporator).

-

Once the solvent is fully evaporated, dry the remaining solid residue to a constant mass in an oven or desiccator.

-

Weigh the container with the dry residue.

-

Data Presentation:

The solubility can be expressed in various units. The following table provides the formulas for calculating solubility from the experimental data.

| Parameter | Symbol | Formula |

| Mass of empty container | m_container | - |

| Mass of container + saturated solution | m_solution | - |

| Mass of container + dry residue | m_residue | - |

| Mass of dissolved solute | m_solute | m_residue - m_container |

| Mass of solvent | m_solvent | m_solution - m_residue |

| Solubility ( g/100 g solvent) | S_mass | (m_solute / m_solvent) * 100 |

| Solubility (g/L) | S_vol | (m_solute / Volume of solution withdrawn) |

Workflow for the Gravimetric Method:

Caption: Workflow for determining solubility using the gravimetric method.

UV-Vis Spectroscopic Method

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration, which is then used to determine the concentration of the solute in a saturated solution.

Experimental Protocol:

-

Determine the Wavelength of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of 3-Amino-5-methylpyridine-2-carbonitrile in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the λ_max.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of each standard solution at the λ_max.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

-

Calculate Solubility:

-

Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

-

Data Presentation:

| Concentration (mol/L) | Absorbance |

| Standard 1 | A1 |

| Standard 2 | A2 |

| Standard 3 | A3 |

| ... | ... |

| Diluted Saturated Solution | A_sat_dil |

Solubility (mol/L) = (Concentration of diluted solution) * Dilution Factor

Workflow for the UV-Vis Spectroscopic Method:

Caption: Workflow for solubility determination by UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the compound has a low solubility. Similar to the UV-Vis method, it relies on a calibration curve.

Experimental Protocol:

-

Develop an HPLC Method:

-

Select a suitable HPLC column (e.g., a C18 column).

-

Determine an appropriate mobile phase that will dissolve the compound and provide good chromatographic separation. The mobile phase composition will depend on the polarity of the compound.

-

Set the detector wavelength, which is often the λ_max determined by UV-Vis spectroscopy.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of 3-Amino-5-methylpyridine-2-carbonitrile in the mobile phase or a suitable solvent.

-